3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydroxypropylamino group and a methyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2H-1,2,4-triazin-5-one with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxypropylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced triazine derivative.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, while the triazine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxypropylamino)-2H-1,2,4-triazin-5-one: Lacks the methyl group.
6-methyl-2H-1,2,4-triazin-5-one: Lacks the hydroxypropylamino group.
3-(3-chloropropylamino)-6-methyl-2H-1,2,4-triazin-5-one: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to the presence of both the hydroxypropylamino and methyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-(3-hydroxypropylamino)-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5-6(13)9-7(11-10-5)8-3-2-4-12/h12H,2-4H2,1H3,(H2,8,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOONQDIWYXJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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